5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl and chlorophenyl groups: These groups are usually introduced through substitution reactions.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with 3,4-dichlorobenzylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and piperazine moieties.
Reduction: Reduction reactions can be used to modify the chlorophenyl group.
Substitution: Various substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can lead to the formation of carboxylic acids, while reduction of the chlorophenyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its various functional groups allow for interactions with multiple biological targets, making it a versatile scaffold for drug design.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: This compound shares the tert-butyl groups and aromatic rings but differs in its overall structure and reactivity.
tert-Butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate: This compound has a similar piperazine moiety but differs in the substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine lies in its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial use.
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological properties of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H30Cl3N5, with a molecular weight of 542.9 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity due to the presence of multiple functional groups that enhance its pharmacological versatility.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : Achieved through cyclization reactions with appropriate precursors.
- Introduction of Functional Groups : The tert-butyl and chlorophenyl groups are introduced via substitution reactions.
- Attachment of the Piperazine Moiety : This is done by reacting intermediates with 3,4-dichlorobenzylpiperazine under suitable conditions.
Antitumor and Antimicrobial Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit diverse pharmacological properties. Notably, this compound has shown promise in various biological assays:
- Antitumor Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest a high binding affinity to specific enzymes involved in tumor growth regulation.
- Antimicrobial Activity : This compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. It displays potent activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanism of action for this compound involves interactions with specific molecular targets including enzymes and receptors. These interactions can lead to inhibition of critical pathways in cancer cell proliferation and microbial resistance mechanisms. For example:
- Enzyme Inhibition : Binding to enzymes involved in DNA replication or repair can hinder cancer cell survival.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain some neuropharmacological effects observed in preliminary studies.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
Properties
Molecular Formula |
C28H30Cl3N5 |
---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H30Cl3N5/c1-18-26(20-6-8-21(29)9-7-20)27-32-24(28(2,3)4)16-25(36(27)33-18)35-13-11-34(12-14-35)17-19-5-10-22(30)23(31)15-19/h5-10,15-16H,11-14,17H2,1-4H3 |
InChI Key |
ATIVLNAETBKYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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